

Technical Support Center: Optimizing Experiments with AS1938909 to Minimize Variability

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Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

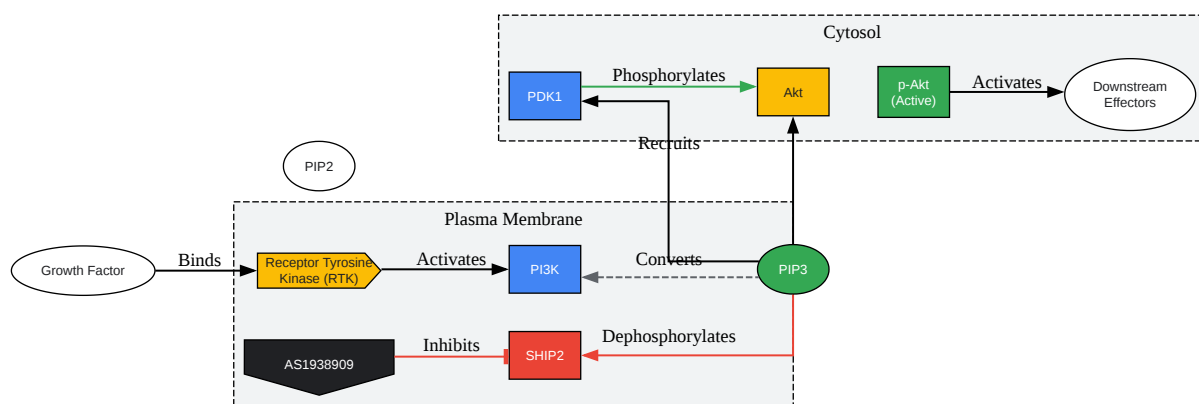
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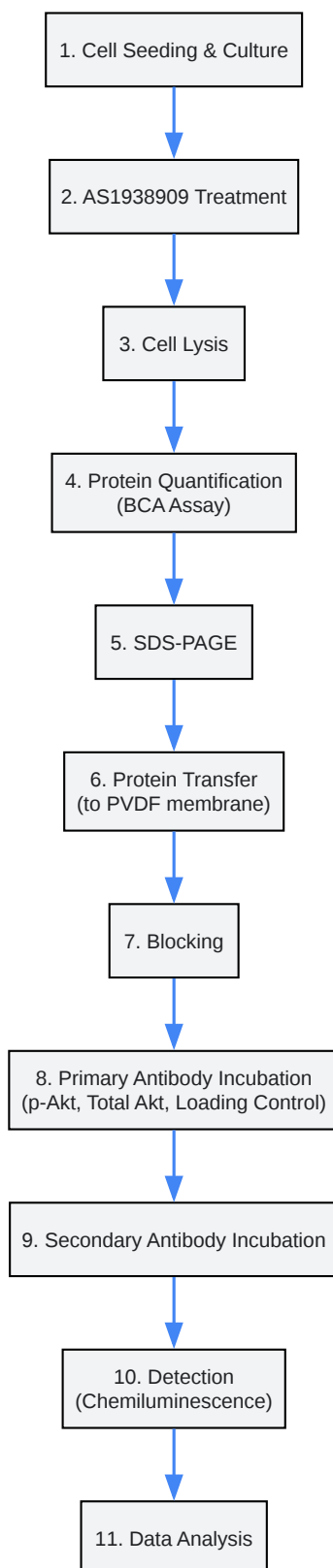
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in samples treated with **AS1938909**, a selective SHIP2 inhibitor.

Understanding AS1938909 and its Mechanism of Action

AS1938909 is a cell-permeable small molecule that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, **AS1938909** prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt (phosphorylated Akt, or p-Akt) plays a crucial role in regulating diverse cellular processes, including cell growth, proliferation, survival, and glucose metabolism. Therefore, treatment with **AS1938909** is expected to increase the levels of p-Akt.

Diagram of the SHIP2 Signaling Pathway





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